molecular formula C10H13NO4 B6260008 4-(3-methoxypropoxy)pyridine-2-carboxylic acid CAS No. 1184063-65-7

4-(3-methoxypropoxy)pyridine-2-carboxylic acid

Cat. No. B6260008
CAS RN: 1184063-65-7
M. Wt: 211.2
InChI Key:
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Description

Pyridine-2-carboxylic acid, also known as picolinic acid, is a type of pyridinecarboxylic acid . It’s an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .


Synthesis Analysis

The synthesis of pyridine-2-carboxylic acid derivatives often involves multicomponent reactions . For example, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using pyridine-2-carboxylic acid as a green and efficient catalyst .


Molecular Structure Analysis

The molecular structure of pyridine-2-carboxylic acid derivatives can be analyzed using various techniques. For example, the SMILES string for 4-Methoxy-pyridine-2-carboxylic acid is COc1ccnc(c1)C(O)=O .


Chemical Reactions Analysis

Pyridine-2-carboxylic acid can act as an efficient catalyst in multi-component reactions . For example, it was used in the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine-2-carboxylic acid derivatives can be determined using various techniques. For example, 4-Methoxy-pyridine-2-carboxylic acid is a solid .

Mechanism of Action

The mechanism of action of pyridine-2-carboxylic acid derivatives can vary depending on the specific compound and its biological targets .

Safety and Hazards

Safety and hazard information is available for some pyridine-2-carboxylic acid derivatives. For example, 4-Methoxy-pyridine-2-carboxylic acid amide has hazard classifications of Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Future research could focus on exploring the potential therapeutic properties of pyridine-2-carboxylic acid derivatives . For example, they could be investigated for their anti-inflammatory, neuroprotective, and anti-proliferative effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methoxypropoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with 3-methoxypropylamine followed by protection of the carboxylic acid group and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "3-methoxypropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is reacted with 3-methoxypropylamine in the presence of DCC and DMAP to yield the corresponding amide intermediate.", "Step 2: The carboxylic acid group of the amide intermediate is protected using Boc2O to yield the Boc-protected intermediate.", "Step 3: The Boc-protected intermediate is deprotected using TFA to yield the final product, 4-(3-methoxypropoxy)pyridine-2-carboxylic acid." ] }

CAS RN

1184063-65-7

Product Name

4-(3-methoxypropoxy)pyridine-2-carboxylic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

85

Origin of Product

United States

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